N-(2-hydroxy-1-phenylethyl)benzenesulfonamide
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Overview
Description
N-(2-hydroxy-1-phenylethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H15NO3S It is known for its unique structure, which includes a sulfonamide group attached to a phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-1-phenylethyl)benzenesulfonamide typically involves the reaction of 2-phenylethanol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced tumor growth in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N-(2-phenylethyl)benzenesulfonamide
- N-(2-Hydroxy-2-phenylethyl)-4-methylbenzenesulfonamide
- N-(4-Hydroxy-2-methoxyphenyl)benzenesulfonamide
Uniqueness
N-(2-hydroxy-1-phenylethyl)benzenesulfonamide stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX selectively makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H15NO3S |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c16-11-14(12-7-3-1-4-8-12)15-19(17,18)13-9-5-2-6-10-13/h1-10,14-16H,11H2 |
InChI Key |
YQUFKSRAKRZOFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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